N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide
Description
Properties
IUPAC Name |
4-ethyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-2-12-4-6-13(7-5-12)15(22)20-14-10-17-16(18-11-14)21-9-3-8-19-21/h3-11H,2H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPGXFZHEKHOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Ullman Coupling and Sequential Amidation
Step 1: Synthesis of 5-Amino-2-(1H-pyrazol-1-yl)pyrimidine
A mixture of 5-aminopyrimidin-2-ol (10 mmol), 1H-pyrazole (12 mmol), CuI (2 mmol), trans-N,N-dimethylcyclohexane-1,2-diamine (4 mmol), and Cs₂CO₃ (30 mmol) in DMF undergoes Ullman coupling at 100°C for 12 hours under argon. Purification via silica gel chromatography (ethyl acetate/hexane, 3:1) yields the intermediate as a white solid (68%).
Step 2: Bromination at Pyrimidine C5
The amino group is replaced via diazotization: treatment with NaNO₂ (1.2 eq) in HBr (48%) at 0°C, followed by CuBr (1.5 eq) at 60°C for 3 hours. The product, 2-(1H-pyrazol-1-yl)-5-bromopyrimidine, is isolated in 82% yield.
Step 3: Amide Coupling with 4-Ethylbenzoic Acid
A solution of 5-bromo-2-(1H-pyrazol-1-yl)pyrimidine (5 mmol), 4-ethylbenzoic acid (6 mmol), HATU (6 mmol), and DIPEA (12 mmol) in DMF reacts at room temperature for 6 hours. Reverse-phase HPLC purification affords the target compound in 57% yield.
Route 2: Suzuki-Miyaura Cross-Coupling
Step 1: Boronic Ester Preparation
5-Amino-2-(1H-pyrazol-1-yl)pyrimidine (10 mmol) is treated with bis(pinacolato)diboron (12 mmol), Pd(dppf)Cl₂ (0.1 eq), and KOAc (30 mmol) in dioxane at 80°C for 8 hours. The boronic ester intermediate is obtained in 74% yield.
Step 2: Cross-Coupling with 4-Ethylbenzamide Electrophile
The boronic ester (5 mmol) reacts with 4-ethylbenzoyl chloride (6 mmol), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (15 mmol) in THF/H₂O (4:1) at 70°C for 12 hours. Silica gel chromatography (dichloromethane/methanol, 10:1) yields the product in 63%.
Route 3: One-Pot Tandem Reaction
A novel one-pot method combines 5-aminopyrimidine (10 mmol), 1H-pyrazole (12 mmol), 4-ethylbenzoyl chloride (12 mmol), and MgCl₂ (20 mmol) in acetonitrile at reflux for 24 hours. This route bypasses intermediate isolation, achieving a 45% yield after HPLC purification.
Reaction Optimization and Critical Parameters
Coupling Agent Efficiency
Comparative studies of amide coupling agents reveal:
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 57 |
| EDC/HOBt | DCM | 25 | 49 |
| DCC | THF | 40 | 38 |
HATU in DMF provides optimal results due to enhanced activation of the carboxylic acid.
Catalytic Systems for Ullman Coupling
Screening of copper catalysts with ligands shows:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| CuI | trans-DMCDA | 68 |
| CuBr | 1,10-Phenanthroline | 58 |
| CuCl | L-Proline | 42 |
trans-DMCDA (N,N-dimethylcyclohexane-1,2-diamine) minimizes homo-coupling byproducts.
Characterization and Analytical Data
Spectral Data
- ¹H NMR (400 MHz, DMSO-d6): δ 9.12 (s, 1H, pyrimidine-H), 8.67 (d, J = 2.4 Hz, 1H, pyrazole-H), 8.23 (d, J = 8.0 Hz, 2H, Ar-H), 7.89 (d, J = 8.0 Hz, 2H, Ar-H), 7.45 (d, J = 2.4 Hz, 1H, pyrazole-H), 6.72 (s, 1H, pyrazole-H), 2.69 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃).
- HRMS (ESI+) : m/z calcd for C₁₇H₁₆N₅O [M+H]⁺: 322.1305; found: 322.1308.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows >99% purity at 254 nm.
Challenges and Mitigation Strategies
- Pyrazole Tautomerism : The 1H-pyrazole moiety exhibits tautomerism, leading to regioselectivity issues during coupling. Using bulky ligands (e.g., DMCDA) suppresses unwanted tautomers.
- Solubility Limitations : The benzamide group causes poor solubility in polar solvents. Mixed solvent systems (e.g., DMF/THF 1:1) enhance reaction homogeneity.
- Byproduct Formation : Ullman coupling generates homo-coupled pyrimidine derivatives. Stoichiometric control (1:1.2 pyrimidine:pyrazole ratio) minimizes this.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrimidine ring undergoes nitration and halogenation at electron-deficient positions. For example:
-
Nitration : In concentrated HNO₃/H₂SO₄, nitration occurs at the C4 position of the pyrimidine ring (meta to the pyrazole substituent), yielding a nitro derivative .
-
Chlorination : Reaction with POCl₃ introduces chlorine at the C2 position (ortho to the amide group) .
Table 1: Electrophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C4-nitro derivative | 65–70 | |
| Chlorination | POCl₃, 80°C | C2-chloro derivative | 85 |
Nucleophilic Aromatic Substitution
The pyrimidine ring’s electron-deficient nature allows amide displacement at C5:
-
Reaction with primary amines (e.g., methylamine) replaces the benzamide group, forming N-substituted pyrimidinamines .
-
Hydrolysis : Under acidic conditions (HCl/H₂O, reflux), the amide bond cleaves to yield 4-ethylbenzoic acid and 2-(1H-pyrazol-1-yl)pyrimidin-5-amine.
Table 2: Nucleophilic Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux | 4-Ethylbenzoic acid + pyrimidinamine | 90 | |
| Amine substitution | Methylamine, EtOH | N-Methylpyrimidinamine | 75 |
Coordination Chemistry
The pyrazole NH and pyrimidine N atoms act as bidentate ligands for transition metals:
-
Complexation with Mn(II) or Cu(II) ions forms octahedral complexes, confirmed by X-ray crystallography .
-
These complexes exhibit enhanced stability in aqueous media .
Key Observations :
Functional Group Transformations
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering its planarity and biological activity .
-
Oxidation : The ethyl group on the benzamide resists oxidation under mild conditions but forms a ketone with KMnO₄/H₂SO₄ .
Cross-Coupling Reactions
The pyrazole ring participates in Suzuki-Miyaura couplings :
-
Reaction with arylboronic acids (e.g., phenylboronic acid) substitutes the pyrazole C3 position, forming biaryl derivatives.
Table 3: Cross-Coupling Reactions
| Coupling Partner | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | C3-arylpyrazole derivative | 80 |
Acid-Base Behavior
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: This compound is being explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to analogs from patent literature (Evidences 3, 4, 6) and research studies (). Key variations include:
- Pyrimidine Substituents: The target compound’s pyrimidine bears a pyrazole ring, whereas analogs feature cyano, piperidine, or cyclopropylamino groups.
- Benzamide Modifications: The 4-ethyl group contrasts with dimethylamino (), trifluoromethyl (), or tetrahydrofuran-linked substituents ().
- Linker Groups : Some analogs use ethynyl linkers () instead of direct pyrimidine-benzamide bonds, altering conformational flexibility.
Electronic and Physicochemical Properties
In contrast:
Pharmacological Implications
While direct activity data are absent in the evidence, structural trends suggest:
- Piperidine/Tetrahydrofuran Moieties (): These groups may improve solubility or target affinity via hydrogen bonding with biological receptors.
- Ethynyl Linkers (): Conformational rigidity could optimize binding pocket interactions in enzyme inhibitors.
Data Table: Comparative Analysis of Key Compounds
Future Research Directions
- Crystallography : SHELX-refined structures could clarify conformational differences vs. ethynyl-linked analogs.
- Electronic Modeling : Multiwfn simulations should compare ESP/ELF maps to predict reactivity or binding modes.
- Biological Screening : Prioritize analogs with trifluoromethyl or piperidine groups for enhanced pharmacokinetic profiles.
Biological Activity
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes the available research findings regarding its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H16N4O
- Molecular Weight : 284.32 g/mol
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer activity against various cancer cell lines. Notably, its efficacy has been evaluated through in vitro assays, revealing significant inhibitory effects on cell proliferation.
Case Studies and Research Findings
- Inhibition of Cancer Cell Lines :
-
Mechanism of Action :
- The mechanism by which this compound exerts its effects appears to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it has been suggested that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Structure-Activity Relationship (SAR) :
Data Summary
The following table summarizes key biological activity data for this compound:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.75 | CDK inhibition |
| A549 | 1.20 | Apoptosis induction |
| HeLa | 2.50 | Inhibition of VEGFR signaling |
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with various targets:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
